2-Phenylpyrazine

Description

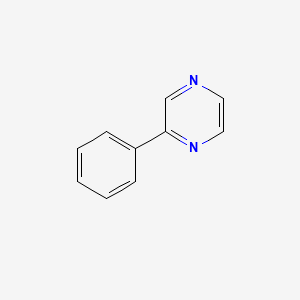

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJZJDLDXQQJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349090 | |

| Record name | 2-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-97-7 | |

| Record name | Pyrazine, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE, 2-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOX97B80PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Phenylpyrazine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpyrazine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] We present a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, explaining the causal relationships behind the selection of reagents and reaction conditions. Furthermore, this guide outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource on this compound.

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The introduction of a phenyl group at the 2-position of the pyrazine ring creates this compound (C₁₀H₈N₂), a molecule with distinct electronic and steric properties. This structural motif serves as a valuable building block in the development of novel therapeutic agents, functional materials, and agrochemicals. The pyrazine core is known to participate in hydrogen bonding and can modulate the pharmacokinetic properties of a molecule, while the phenyl substituent provides a site for further functionalization to fine-tune biological activity or material characteristics. Understanding reliable synthetic routes and robust characterization methodologies is therefore critical for harnessing the full potential of this versatile compound.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

While several methods exist for the synthesis of substituted pyrazines, palladium-catalyzed cross-coupling reactions offer a highly efficient, versatile, and reliable strategy for forming the crucial carbon-carbon bond between the pyrazine and phenyl rings.[3][4] The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organic halide, is particularly advantageous due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents.[5]

Causality in Experimental Design

The chosen protocol is not merely a sequence of steps but a system designed for high yield and purity. The selection of each component is critical for the success of the catalytic cycle.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and highly effective catalyst for this type of coupling. The phosphine ligands stabilize the Pd(0) center and facilitate the key steps of oxidative addition and reductive elimination.[6]

-

Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The biphasic (organic/aqueous) nature of the reaction medium often enhances reaction rates.[5]

-

Solvent System: A mixture of an organic solvent like toluene or dioxane with water provides the necessary solubility for both the organic substrates and the inorganic base, facilitating the interaction between all reactive species.[7]

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). This is a self-validating step; the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.[6]

Visualizing the Synthetic Workflow

The overall process from reactants to the final, characterized product can be visualized as a logical workflow.

Caption: High-level workflow for the synthesis and characterization of this compound.

The Suzuki-Miyaura Catalytic Cycle

The core of the synthesis is the palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

-

2-chloropyrazine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Via syringe, add anhydrous toluene (e.g., 30 mL for a 10 mmol scale) and degassed deionized water (10 mL).

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

After cooling to room temperature, add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer.

-

Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic methods provides unambiguous evidence of the target structure.

Caption: Logic flow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide information on the chemical environment of each atom.

¹H NMR: The spectrum of this compound will show distinct signals for the protons on both the pyrazine and phenyl rings. The pyrazine protons are expected to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms.[8] The phenyl protons will appear in the typical aromatic region.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyrazine ring will be deshielded and appear at a lower field than the phenyl carbons.[9]

| Predicted NMR Data for this compound (in CDCl₃) | | :--- | :--- | | ¹H NMR Chemical Shifts (ppm) | Pyrazine Protons: ~8.5-9.0 ppm; Phenyl Protons: ~7.4-8.1 ppm | | ¹³C NMR Chemical Shifts (ppm) | Pyrazine Carbons: ~142-155 ppm; Phenyl Carbons: ~127-137 ppm |

Note: These are approximate values. Actual shifts may vary based on solvent and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for confirming its identity. For this compound (C₁₀H₈N₂), the expected monoisotopic mass is 156.0687 Da.[9] In a typical electron ionization (EI) GC-MS analysis, the spectrum will be dominated by the molecular ion peak (M⁺) at m/z = 156.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol [9] |

| Expected Molecular Ion (M⁺) | m/z = 156 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are related to the aromatic rings.

| Characteristic IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3050-3100 | Aromatic C-H Stretch |

| 1550-1600 | Aromatic C=C and C=N Ring Stretching[10] |

| 1000-1200 | Aromatic C-H In-Plane Bending |

| 700-900 | Aromatic C-H Out-of-Plane Bending |

The presence of these characteristic bands provides strong evidence for the aromatic nature of the synthesized compound.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The rationale behind the experimental design has been explained to provide a deeper understanding of the synthetic process. Furthermore, a multi-technique approach to characterization, employing NMR, MS, and IR spectroscopy, has been outlined to ensure the unambiguous confirmation of the product's structure and purity. The protocols and data presented herein serve as a valuable resource for scientists engaged in the fields of synthetic chemistry, drug discovery, and materials science.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]

- 8. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 9. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrazine

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-phenylpyrazine (C₁₀H₈N₂), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for any research or development application, and this document details the foundational spectroscopic techniques required for such validation. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols. The causality behind analytical choices is explained to provide a deeper understanding of the characterization process, ensuring a robust and self-validating approach to compound identification.

Introduction to this compound

This compound is an aromatic compound featuring a pyrazine ring substituted with a phenyl group. Pyrazine derivatives are notable scaffolds in pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination. Accurate characterization is the critical first step in any workflow, from synthesis validation to biological screening. This guide serves as a primary reference for the spectroscopic signature of this compound.

The fundamental structure, with a standardized numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic nature of both rings and the electron-withdrawing effect of the pyrazine nitrogens shift all proton signals to the downfield region (>7.0 ppm).

Data Summary: The following table summarizes reported chemical shifts for this compound.[1][2][3]

| Assigned Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H3 | 8.52 / 8.50-8.51 | s / m |

| H5 | 8.65 / 8.63-8.64 | s / m |

| H6 | 9.05 / 9.04 | s / d |

| H2', H6' | 8.04-8.01 / 8.00-8.03 | m |

| H3', H4', H5' | 7.56-7.45 | m |

Interpretation Insights:

-

Pyrazine Protons (H3, H5, H6): These protons appear as distinct signals in the most downfield region of the spectrum (typically 8.5-9.1 ppm). Their exact multiplicity (singlet, doublet, or multiplet) can vary slightly depending on the spectrometer's resolution and the solvent used.[2][3] The H6 proton is often the most deshielded due to its proximity to both a nitrogen atom and the bulky phenyl substituent.

-

Phenyl Protons (H2'/H6' and H3'/H4'/H5'): The protons on the phenyl ring appear as two multiplets. The ortho protons (H2', H6') are further downfield (around 8.0 ppm) compared to the meta and para protons (H3', H4', H5', around 7.5 ppm) due to the anisotropic effect of the pyrazine ring.[1][2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Data Summary: The following table summarizes reported chemical shifts for this compound.[1][2][3][4]

| Assigned Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C2 | 152.9 / 153.2 | 151.5 |

| C3 | 142.9 / 142.6 | 142.1 |

| C5 | 144.2 / 144.5 | 144.3 |

| C6 | 142.3 / 143.3 | 143.5 |

| C1' | 136.4 / 136.7 | 135.9 |

| C2', C6' | 127.0 / 127.3 | 126.7 |

| C3', C5' | 129.1 / 129.4 | 129.1 |

| C4' | 129.9 / 130.3 | 130.0 |

Interpretation Insights:

-

Causality: Eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule.

-

Pyrazine Carbons: The carbon atom directly attached to the phenyl group (C2) is the most downfield of the pyrazine carbons due to substitution and proximity to nitrogen.

-

Phenyl Carbons: The ipso-carbon (C1') is a quaternary carbon and its signal is typically less intense than the protonated carbons. The chemical shifts of the other phenyl carbons are in the expected aromatic region.

Experimental Protocol: NMR Spectroscopy

This protocol ensures reproducible and high-quality data acquisition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for non-polar to moderately polar compounds.[1][2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

Data Summary: Key IR absorption bands for this compound are listed below.[5]

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Description |

| 3051 - 3037 | Aromatic C-H Stretch | Signals above 3000 cm⁻¹ confirm aromatic C-H bonds. |

| 1521, 1474, 1404 | Aromatic C=C and C=N Stretch | Strong to medium bands in the "aromatic region". |

| 1146, 1082, 1018 | In-plane C-H Bending | Part of the complex fingerprint region. |

| 700 - 900 (est.) | Out-of-plane C-H Bending | Strong bands indicative of substitution patterns. |

Interpretation Insights:

-

The absence of strong bands in the 2800-3000 cm⁻¹ region confirms the lack of aliphatic C-H bonds.

-

The lack of a broad absorption around 3200-3600 cm⁻¹ indicates the absence of O-H or N-H functional groups.

-

The combination of aromatic C-H stretching and the complex pattern of C=C/C=N stretching bands is highly characteristic of heteroaromatic structures like this compound.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for data integrity as it subtracts atmospheric CO₂ and H₂O signals.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Caption: Simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of the Mass Spectrum

For a compound like this compound, Electron Ionization (EI) is a common technique that provides reproducible fragmentation.

-

Molecular Ion (M⁺): The molecular formula C₁₀H₈N₂ gives an exact mass of approximately 156.07 Da.[6] The mass spectrum will show a prominent molecular ion peak at m/z = 156 .[2] This is the most critical piece of information, confirming the molecular weight.

-

Isotope Peak (M+1): A smaller peak at m/z = 157 will be visible, corresponding to the natural abundance of ¹³C. Its intensity relative to the M⁺ peak (~11%) can help confirm the presence of 10 carbon atoms.

-

-

Loss of HCN (m/z = 129): A common fragmentation for nitrogen-containing aromatic rings.

-

Phenyl Cation (m/z = 77): Cleavage of the C-C bond between the two rings would yield the stable phenyl cation (C₆H₅⁺).

-

Other fragments related to the pyrazine ring structure.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

GC: Use a standard capillary column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.

-

MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The GC will separate the sample from the solvent and any impurities. As this compound elutes from the column, it enters the MS.

-

The software will record mass spectra continuously across the entire GC run.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

-

Conclusion

The structural identity of this compound is definitively confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. Infrared spectroscopy confirms the presence of aromatic C-H and C=N/C=C bonds and the absence of other functional groups. Finally, mass spectrometry verifies the molecular weight of 156 g/mol and provides a characteristic fragmentation pattern. The integrated use of these self-validating methods, guided by the protocols herein, provides the authoritative data required for research and development applications.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. rsc.org [rsc.org]

- 6. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine nucleus, a foundational six-membered aromatic heterocycle, has long been a cornerstone in the development of diverse chemical entities, from flavorants to pharmaceuticals. Within this class of compounds, 2-phenylpyrazine emerges as a particularly significant scaffold, lending its unique physicochemical properties to a range of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of this compound. It navigates through the foundational classical syntheses of the pyrazine ring, elucidates the evolution of synthetic strategies toward unsymmetrically substituted derivatives, and details modern, efficient methodologies. Furthermore, this guide offers field-proven insights into the applications of the this compound core in contemporary drug discovery, underscoring its enduring relevance in medicinal chemistry.

Introduction: The Significance of the Pyrazine Core

Pyrazine, a 1,4-diazine, is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] Its derivatives are found in nature, contributing to the aromas of baked and roasted goods, and are also synthesized for a wide array of applications.[1] In the realm of medicinal chemistry, the pyrazine ring is a privileged scaffold, appearing in numerous clinically significant drugs.[2][3] Its ability to participate in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the pharmacokinetic profile of a molecule makes it a valuable component in drug design.[4] this compound, with its appended phenyl group, combines the electronic properties of both the pyrazine and benzene rings, creating a unique molecular framework that has been exploited in the development of novel therapeutic agents.

Historical Perspective: The Dawn of Pyrazine Synthesis

The journey into the synthesis of pyrazines began in the mid-19th century. In 1844, Laurent reported the first synthesis of a pyrazine derivative, which was later identified as 2,3,5,6-tetraphenylpyrazine.[5] This pioneering work laid the groundwork for future explorations into this class of heterocycles. However, the early methods were often limited to the synthesis of symmetrically substituted pyrazines.

Two classical named reactions from the late 19th century stand out as foundational pillars in pyrazine synthesis:

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the earliest methods developed for pyrazine synthesis. The core of this reaction involves the treatment of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation, followed by oxidation, to yield the pyrazine ring.[1]

Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for the initial nucleophilic substitution by ammonia. The in-situ formation of the α-amino ketone is a critical step, as these compounds can be unstable. The subsequent self-condensation is a dimerization process, and the final oxidation step is necessary to achieve the stable aromatic pyrazine ring.

The Gutknecht Pyrazine Synthesis (1879)

Recognizing some of the limitations and harsh conditions of the Staedel-Rugheimer method, Hermann Gutknecht developed a variation that also relies on the self-condensation of α-amino ketones.[6] However, in the Gutknecht synthesis, the α-amino ketone is typically prepared through the reduction of an α-oximino ketone, which is itself generated from a ketone and nitrous acid.[7][8] This approach offered greater versatility in the synthesis of substituted pyrazines.

Trustworthiness of the Protocol: The Gutknecht synthesis provides a self-validating system as the formation of the dihydropyrazine intermediate is a key indicator of the reaction's progress. The final oxidation to the aromatic pyrazine is often spontaneous with air or can be facilitated by mild oxidizing agents, confirming the successful cyclization.[6]

The Quest for Unsubstituted Phenyl-Pyrazines: A Shift in Strategy

The classical methods, while groundbreaking, were inherently biased towards the production of symmetrically substituted pyrazines due to the self-condensation of a single α-amino ketone species. The synthesis of an unsymmetrically substituted pyrazine like this compound required a more nuanced approach, involving the condensation of two different components.

A plausible early approach to this compound would have involved the condensation of an α-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction of phenylglyoxal with ethylenediamine would lead to a dihydropyrazine intermediate, which upon oxidation, would yield this compound. Phenylglyoxal itself can be synthesized from acetophenone through oxidation with selenium dioxide.[9]

Modern Synthetic Methodologies: Efficiency and Versatility

While the classical condensation methods provided the initial entries into the world of pyrazines, contemporary organic synthesis has ushered in an era of more efficient and versatile techniques for the preparation of this compound and its derivatives. Transition metal-catalyzed cross-coupling reactions have become particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including phenyl-substituted heterocycles. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the synthesis of this compound.[10] This reaction typically involves the coupling of a halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with phenylboronic acid in the presence of a palladium catalyst and a base.

Expertise & Experience in Protocol Design: The choice of catalyst, ligand, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle by promoting oxidative addition and reductive elimination. The base plays a critical role in the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Synthesis Method | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages |

| Staedel-Rugheimer | 2-Chloroacetophenone, Ammonia | - | Historical significance | Harsh conditions, often low yields, limited to symmetrical pyrazines |

| Gutknecht | Ketone, Nitrous Acid, Reducing Agent | - | Greater versatility than Staedel-Rugheimer | Multi-step, still primarily for symmetrical pyrazines |

| Condensation | Phenylglyoxal, Ethylenediamine | Mild acid or base | Direct route to the pyrazine core | Requires synthesis of the dicarbonyl precursor |

| Suzuki-Miyaura | 2-Halopyrazine, Phenylboronic Acid | Palladium catalyst, Base | High yields, excellent functional group tolerance, high regioselectivity | Cost of catalyst, potential for metal contamination |

Field-Proven Insights: this compound in Drug Development

The this compound scaffold is not merely a synthetic curiosity; it is a key component in a variety of biologically active molecules. Its presence can influence a compound's affinity for specific biological targets and its overall pharmacokinetic properties.

Pyrazine derivatives, in general, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][11] Specifically, the introduction of a phenyl group at the 2-position of the pyrazine ring can lead to compounds with potent and selective biological activities.

For instance, derivatives of this compound have been investigated as:

-

Kinase Inhibitors: The pyrazine ring can serve as a hinge-binding motif in the active site of various kinases, which are crucial targets in cancer therapy. The phenyl group can be further functionalized to occupy hydrophobic pockets and enhance binding affinity.

-

Central Nervous System (CNS) Agents: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making this compound derivatives attractive candidates for the development of drugs targeting CNS disorders.

-

Antifungal Agents: Phenylpyrimidine derivatives, which share structural similarities with this compound, have been developed as potent inhibitors of fungal CYP51, a key enzyme in ergosterol biosynthesis.[7]

The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl ring or the pyrazine nucleus can fine-tune the pharmacological profile of a lead compound.

Conclusion

From its conceptual origins in the classical condensation reactions of the 19th century to its efficient synthesis via modern transition-metal catalysis, the story of this compound is a testament to the evolution of organic synthesis. This technical guide has traced the historical milestones in the synthesis of the pyrazine ring and highlighted the strategic shifts required to access unsymmetrically substituted derivatives like this compound. The enduring importance of this scaffold in medicinal chemistry is evident in its continued exploration as a core component of novel therapeutic agents. For researchers and drug development professionals, a deep understanding of the synthesis and properties of this compound is essential for harnessing its full potential in the creation of next-generation medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Phenylpyrazine Molecular Orbitals: A Technical Guide for Researchers

Introduction: The Significance of 2-Phenylpyrazine in Modern Research

This compound, a heterocyclic aromatic compound, represents a critical structural motif in numerous fields, particularly in drug discovery and materials science. Its unique electronic properties, stemming from the interplay between the electron-deficient pyrazine ring and the electron-rich phenyl group, make it a versatile scaffold for developing novel therapeutic agents and functional materials.[1][2] Understanding the molecular orbital landscape of this compound is paramount for predicting its reactivity, photophysical properties, and potential biological interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical steps involved in performing quantum chemical calculations to elucidate the molecular orbitals of this compound. By leveraging the power of computational chemistry, we can gain profound insights into the electronic structure of this important molecule, thereby accelerating innovation in medicine and materials.

Theoretical Foundation: Why Quantum Chemical Calculations are Essential

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for modern chemical research.[3][4] These methods allow for the accurate prediction of molecular properties, including geometry, vibrational frequencies, and, most importantly for our purposes, the energies and spatial distributions of molecular orbitals.[5] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they govern a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.[6] A smaller gap generally signifies higher reactivity. For a molecule like this compound, understanding the localization of these frontier orbitals on either the phenyl or pyrazine ring is crucial for predicting its behavior in chemical reactions and its potential as a building block for larger, functional molecules.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations for this compound

The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on this compound to determine its molecular orbital properties. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained results.

1. Molecular Structure Input and Optimization:

-

Step 1: Initial Structure Creation. The 3D structure of this compound is constructed using a molecular building program. The initial geometry can be based on known crystal structure data or built from standard bond lengths and angles.[7]

-

Step 2: Geometry Optimization. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a realistic molecular structure.

-

Method: Density Functional Theory (DFT) is the recommended method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.[8][9]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is suitable for this type of molecule. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in aromatic systems, and diffuse functions (++) are recommended for a better description of the electron density further from the nuclei.[8][10]

-

-

Step 3: Frequency Calculation. A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This step also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.

2. Molecular Orbital Analysis:

-

Step 1: Single-Point Energy Calculation. With the optimized geometry, a single-point energy calculation is performed using the same DFT method and basis set. This calculation provides the energies of all molecular orbitals.

-

Step 2: HOMO and LUMO Identification. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are identified from the output of the single-point energy calculation. Their corresponding energy values are recorded.

-

Step 3: Visualization of Molecular Orbitals. The spatial distribution of the HOMO, LUMO, and other relevant molecular orbitals are visualized using a molecular visualization program. This provides a qualitative understanding of where the electron density is concentrated for these frontier orbitals.

Computational Workflow Diagram:

Caption: A schematic of the computational workflow for the DFT analysis of this compound.

Data Presentation and Interpretation

The results of the quantum chemical calculations provide valuable quantitative and qualitative data regarding the molecular orbitals of this compound.

Quantitative Data Summary:

The calculated energies of the frontier molecular orbitals are summarized in the table below. These values are crucial for determining the electronic properties of the molecule.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -6.8 |

| LUMO | -1.0 to -1.3 |

| HOMO-LUMO Gap | 5.2 to 5.8 |

Note: The range of values reflects the typical variation seen with different, but appropriate, levels of theory and basis sets.[8][10]

Qualitative Analysis of Molecular Orbitals:

The visualization of the HOMO and LUMO provides critical insights into the reactivity of this compound.

Molecular Orbital Interaction Diagram:

Caption: A simplified energy level diagram illustrating the HOMO-LUMO gap in this compound.

Based on DFT calculations at the B3LYP/6-311G(d,p) level, the HOMO of this compound is primarily localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack.[8][9] Conversely, the LUMO is predominantly distributed over the electron-deficient pyrazine ring, suggesting that this is the likely site for nucleophilic attack.[8] This clear separation of the frontier molecular orbitals is a key feature of this compound's electronic structure and has significant implications for its use in designing charge-transfer materials and biologically active molecules.[11]

Conclusion: From Calculation to Application

The quantum chemical calculations detailed in this guide provide a powerful framework for understanding the molecular orbital properties of this compound. The insights gained from this analysis, particularly the localization of the HOMO and LUMO and the magnitude of the HOMO-LUMO gap, are invaluable for predicting the molecule's reactivity and photophysical behavior. For researchers in drug development, this information can guide the design of new this compound derivatives with enhanced biological activity and target specificity. In the field of materials science, a thorough understanding of the molecular orbitals is essential for the rational design of novel organic electronic materials with tailored properties. By integrating these computational methodologies into the research and development workflow, scientists can accelerate the discovery and optimization of new technologies based on the versatile this compound scaffold.

References

- 1. icmpp.ro [icmpp.ro]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Frontiers | Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]

- 9. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability Studies of 2-Phenylpyrazine

Introduction: The Critical Role of Preformulation in Drug Development

In the journey of a new chemical entity (NCE) from laboratory discovery to a marketed medicinal product, preformulation studies represent the foundational bedrock upon which successful development is built.[1][2] These initial investigations into the physicochemical properties of a drug candidate are paramount, as they provide the essential data that guide formulation design, ensure regulatory compliance, and ultimately dictate the safety and efficacy of the final product.[3][4] This guide offers an in-depth, technical exploration of two of the most critical preformulation parameters—solubility and stability—using the heterocyclic compound 2-Phenylpyrazine as a model molecule.

This compound (C₁₀H₈N₂) is an aromatic organic compound whose structural motif appears in various biologically active molecules.[5][6] Understanding its solubility and stability is not merely an academic exercise; it is a crucial step in assessing its potential as a therapeutic agent. Poor solubility can lead to low bioavailability, while instability can compromise the drug's potency and generate potentially toxic degradation products.[7][8] This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven, step-by-step protocols for a comprehensive characterization of this compound or any similar NCE.

Part 1: Aqueous Solubility Assessment

A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[8] Therefore, accurately determining the aqueous solubility of this compound is a non-negotiable first step. We will explore the two primary types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic or equilibrium solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9][10] The shake-flask method, though low-throughput, remains the gold standard for this measurement due to its reliability.[9][11]

The goal is to ensure a true equilibrium is reached between the undissolved solid and the saturated solution. The choice of 24-48 hours for incubation is based on empirical evidence showing this is typically sufficient for most compounds to reach equilibrium.[12][13] The use of a buffer at a specific pH (e.g., pH 7.4) is critical as it mimics physiological conditions and accounts for the ionization state of the compound, which can significantly influence solubility.[14]

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess is crucial to ensure saturation is achieved and maintained.[9]

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[12][14]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm PVDF syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.[10]

-

Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the sample, which represents the thermodynamic solubility.

References

- 1. Impact of preformulation on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. upm-inc.com [upm-inc.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. Preformulation study: Significance and symbolism [wisdomlib.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. improvedpharma.com [improvedpharma.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. enamine.net [enamine.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Prospective Crystallographic Analysis of 2-Phenylpyrazine: From Synthesis to Structural Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the realm of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses, design novel therapeutics, and engineer materials with tailored properties. This guide is dedicated to a prospective analysis of the crystal structure of 2-phenylpyrazine, a molecule of significant interest. It is crucial to note at the outset that a definitive, publicly available crystal structure of this compound has yet to be reported. Therefore, this document serves not as a retrospective analysis but as a comprehensive roadmap for the researcher who endeavors to be the first to elucidate this structure. We will navigate the essential steps from chemical synthesis and single-crystal growth to the powerful technique of X-ray diffraction, and finally, we will leverage the known structures of analogous compounds to predict the fascinating world of intermolecular interactions that likely govern the solid state of this compound.

Synthesis of this compound: The Prerequisite to Crystallization

The journey to a crystal structure begins with the synthesis of the compound itself. For this compound, a common and effective method is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a robust tool for the formation of carbon-carbon bonds, in this case, between a pyrazine core and a phenyl group.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Reactants and Reagents:

-

2-Chloropyrazine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)

-

-

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. Add the degassed solvent system to the flask. c. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality in Synthesis: The choice of catalyst and base is critical for the efficiency of the Suzuki coupling. Palladium(0) complexes are the active catalytic species, and the base is essential for the transmetalation step of the catalytic cycle. The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

The Art of Single-Crystal Growth: Preparing for Diffraction

With pure this compound in hand, the next, and often most challenging, step is the growth of high-quality single crystals suitable for X-ray diffraction. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

Common Crystallization Techniques:

-

Slow Evaporation: This is often the first method attempted due to its simplicity. A saturated or near-saturated solution of this compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[1]

-

Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which this compound is less soluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.[2][3]

-

Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4]

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

-

Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a solvent in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent. Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystallization Setup: Transfer the filtered solution to a clean, small vial or test tube. Cover the opening with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment and leave it undisturbed. Monitor periodically for crystal growth.

The Definitive Technique: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Workflow: From Crystal to Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

A Predictive Glimpse: The Crystal Structure of this compound Based on Analogues

In the absence of experimental data for this compound, we can make informed predictions about its crystal structure by examining the crystallographic data of closely related molecules. For this purpose, we will consider 2,5-diphenylpyrazine and 2-methyl-5-phenylpyrazine as structural analogues.

Table 1: Crystallographic Data of this compound Analogues

| Compound Name | Molecular Formula | CCDC Number | Space Group | Key Intermolecular Interactions |

| 2,5-Diphenylpyrazine[5] | C₁₆H₁₂N₂ | 144489 | P2₁/n (Monoclinic) | π-π stacking, C-H···N interactions |

| 2-Methylpyrazine[6] | C₅H₆N₂ | 148781 | P2₁/c (Monoclinic) | C-H···N hydrogen bonds |

| 2,5-Dimethylpyrazine[7] | C₆H₈N₂ | 148783 | Pnma (Orthorhombic) | C-H···N interactions |

Predicted Intermolecular Interactions in this compound:

Based on the structures of its analogues, the crystal packing of this compound is likely to be dominated by a combination of weak hydrogen bonds and π-π stacking interactions.

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are hydrogen bond acceptors, while the hydrogen atoms of the phenyl ring and the pyrazine ring itself can act as donors. These C-H···N interactions are a common feature in the crystal packing of aza-aromatic compounds.[1]

-

π-π Stacking: The aromatic nature of both the pyrazine and phenyl rings suggests that π-π stacking interactions will play a significant role in the crystal packing. These can occur in a parallel-displaced or T-shaped arrangement, contributing to the overall stability of the crystal lattice.[2]

Caption: Predicted Intermolecular Interactions in this compound.

The Prospect of Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development and materials science, as different polymorphs can exhibit distinct physical properties. Given the conformational flexibility between the phenyl and pyrazine rings, it is plausible that this compound could exhibit polymorphism. The specific arrangement of molecules in the crystal lattice, driven by the subtle balance of intermolecular forces, could lead to different packing arrangements and, consequently, different polymorphs.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. From a robust synthetic strategy using the Suzuki-Miyaura coupling to detailed protocols for single-crystal growth and the powerful analytical technique of X-ray diffraction, the path to this structural knowledge is clear. Furthermore, by drawing on the crystallographic data of analogous compounds, we can anticipate a rich tapestry of intermolecular interactions, including C-H···N hydrogen bonds and π-π stacking, that will likely govern its solid-state architecture. The potential for polymorphism adds another layer of complexity and interest to this molecule. The eventual determination of the crystal structure of this compound will undoubtedly provide valuable insights for the design of new pharmaceuticals and functional materials.

References

- 1. Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Diphenylpyrazine | C16H12N2 | CID 220958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazine Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrazine derivatives, delving into their mechanisms of action, structure-activity relationships, and applications in modern drug discovery. We will traverse the landscape of their therapeutic potential, from established roles in anticancer and antimicrobial chemotherapy to emerging applications in antiviral and anti-inflammatory contexts. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the pyrazine scaffold in their scientific endeavors.

The Pyrazine Nucleus: Physicochemical Properties and Biological Significance

The pyrazine ring is a planar, electron-deficient aromatic system. The presence of two electronegative nitrogen atoms significantly influences its electronic distribution, creating a dipole moment of zero due to molecular symmetry.[4] This electron deficiency makes the pyrazine ring susceptible to nucleophilic substitution and a key player in various non-covalent interactions with biological macromolecules.[5] The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for binding to the hinge region of many protein kinases.[6] This inherent ability to engage in specific, high-affinity interactions with protein targets underpins the broad spectrum of biological activities observed in its derivatives.[1][5]

Pyrazine-containing compounds are found in nature, contributing to the aroma of various foods and acting as pheromones in insects.[7] However, their true impact is most profoundly felt in the pharmaceutical industry. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent pyrazinamide, the anticancer drug bortezomib, and the diuretic amiloride, highlighting the scaffold's therapeutic importance.[1]

A Spectrum of Biological Activities: Therapeutic Applications of Pyrazine Derivatives

The versatility of the pyrazine scaffold has led to the development of derivatives with a wide array of pharmacological activities.[4][8][9]

Anticancer Activity

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][7][10] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of the proteasome, and induction of apoptosis.[1][6][11]

2.1.1. Kinase Inhibition: Many pyrazine-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][12] For instance, Gilteritinib, an FDA-approved drug for acute myeloid leukemia (AML), is a pyrazine-2-carboxamide derivative that dually inhibits FLT3 and AXL kinases.[6] The nitrogen atoms of the pyrazine ring are often pivotal in forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6]

2.1.2. Proteasome Inhibition: Bortezomib, a first-in-class proteasome inhibitor for treating multiple myeloma, features a pyrazine-containing structure.[1] It reversibly inhibits the 26S proteasome, leading to the accumulation of proteins that trigger apoptosis in cancer cells.[1]

2.1.3. Induction of Apoptosis: Numerous synthetic pyrazine derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain chalcone-pyrazine hybrids have demonstrated potent inhibitory effects on various cancer cell lines by triggering programmed cell death.[13]

Table 1: Examples of Anticancer Pyrazine Derivatives and their IC50 Values

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid (Compound 49) | A549 (Lung) | 0.13 | [4] |

| Chalcone-Pyrazine Hybrid (Compound 49) | Colo-205 (Colon) | 0.19 | [4] |

| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 (Breast) | 0.012 | [4] |

| Ligustrazine-Curcumin Hybrid (Compound 79) | A549 (Lung) | 0.60 - 2.85 | [4] |

| 1,3,4-Oxadiazole bearing Pyrimidine-Pyrazine (Compound 9a) | PC3 (Prostate) | 0.05 ± 0.007 | [14] |

Antimicrobial Activity

The pyrazine scaffold is a key component in several antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria.[15][16][17]

2.2.1. Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[18]

2.2.2. Antifungal Activity: Halogenated pyrazine-based chalcones have demonstrated inhibitory effects against fungal strains like Candida glabrata and Trichophyton interdigitale.[15]

2.2.3. Antimycobacterial Activity: Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Its mechanism involves conversion to pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis.[17] Additionally, novel halogenated pyrazine derivatives have shown significant activity against various Mycobacterium species.[15]

Table 2: Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | [18] |

| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | [18] |

| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [17] |

| Pyrazine-2-carboxylic acid derivative (P9) | Pseudomonas aeruginosa | 25 | [17] |

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties.[19][20][21] A pyrazino-pyrazine derivative has shown in vitro activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[19] More recently, new pyrazine conjugates have been synthesized and evaluated for their potential against SARS-CoV-2, with some compounds showing promising inhibitory activity and selectivity indexes.[20][22]

Other Biological Activities

The therapeutic potential of pyrazine derivatives extends beyond the aforementioned areas. They have been reported to possess anti-inflammatory, analgesic, antioxidant, and antidiabetic properties.[4][9][23] For instance, tetramethylpyrazine (ligustrazine), a compound found in some plants, is known to scavenge superoxide anions and reduce nitric oxide production.[24]

Structure-Activity Relationships (SAR) and Medicinal Chemistry Strategies

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.[25][26][27]

For example, in a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, the introduction of a guanidine group led to a significant improvement in in vivo potency.[25][27] Similarly, for pyrazine-based chalcones with antimicrobial activity, the presence of electron-withdrawing groups at specific positions on an adjacent phenyl ring was found to enhance potency.[15]

Medicinal chemists often employ bioisosteric replacement strategies, where the pyrazine ring is used as a surrogate for other aromatic systems like benzene, pyridine, or pyrimidine to modulate physicochemical properties and biological activity.

Experimental Protocols for Assessing Biological Activity

The evaluation of the biological activity of novel pyrazine derivatives requires robust and standardized experimental protocols. Below are representative methodologies for assessing anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Key Concepts: Diagrams and Workflows

General Synthetic Scheme for Pyrazine Derivatives

Caption: A generalized synthetic route to pyrazine derivatives.

Workflow for Biological Activity Screening

Caption: A typical workflow for drug discovery involving pyrazine derivatives.

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents.[1][8] Its favorable physicochemical properties and ability to engage in key interactions with biological targets have cemented its role in medicinal chemistry.[5] The broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, ensures that pyrazine derivatives will remain an area of intense research.[2][4][19] Future efforts will likely focus on the development of more selective and potent derivatives through computational modeling, combinatorial synthesis, and a deeper understanding of their mechanisms of action. The continued exploration of novel pyrazine-based compounds holds significant promise for addressing unmet medical needs and expanding our therapeutic arsenal against a range of diseases.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rjpbcs.com [rjpbcs.com]

- 18. mdpi.com [mdpi.com]

- 19. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazine - Wikipedia [en.wikipedia.org]

- 25. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

2-Phenylpyrazine: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-Depth Guide for Synthetic Chemists

Abstract

The pyrazine core is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2-phenylpyrazine emerges as a particularly powerful and versatile building block in organic synthesis. The electronic interplay between the electron-deficient pyrazine ring and the attached phenyl group bestows upon it a unique reactivity profile, ripe for exploitation in the construction of complex molecular architectures. This comprehensive guide delves into the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with detailed application notes, field-proven protocols, and mechanistic insights to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry and materials science. The this compound scaffold, which marries an electron-poor diazine ring with a functionalizable phenyl group, offers a distinct set of strategic advantages. The pyrazine nitrogens act as powerful directing groups in transition metal-catalyzed reactions, enabling precise functionalization of the proximal C-H bonds on the phenyl ring.[1][2] This inherent reactivity, combined with the scaffold's presence in various bioactive molecules, makes this compound a high-value starting material for creating novel chemical entities.[3][4]

Foundational Synthetic Routes to this compound

The accessibility of a building block is paramount to its utility. Fortunately, this compound can be synthesized efficiently through several robust methods.

Classical Synthesis: Condensation of 1,2-Dicarbonyls

The most traditional and scalable synthesis involves the condensation of phenylglyoxal with ethylenediamine. This method is valued for its simplicity and typically high yields.

Protocol 1: Synthesis of this compound via Condensation

-

Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol (approx. 0.5 M).

-